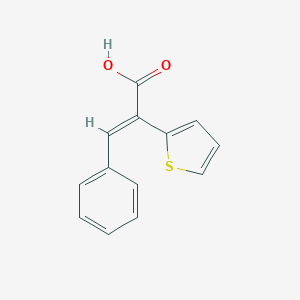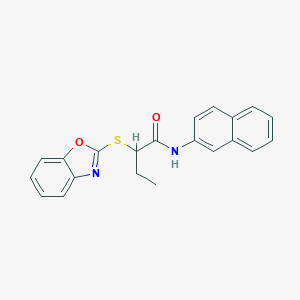
3-Phenyl-2-thien-2-ylacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-thien-2-ylacrylic acid, also known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a member of the thienylacrylic acid family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-2-thien-2-ylacrylic acid has been extensively studied for its potential applications in various fields, including medicine, materials science, and electronics. In medicine, 3-Phenyl-2-thien-2-ylacrylic acid has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-Phenyl-2-thien-2-ylacrylic acid has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to scavenge free radicals, which can cause oxidative damage to cells. 3-Phenyl-2-thien-2-ylacrylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
In materials science, 3-Phenyl-2-thien-2-ylacrylic acid has been studied for its potential applications as a polymer material. 3-Phenyl-2-thien-2-ylacrylic acid has been found to exhibit good thermal stability, high glass transition temperature, and good solubility in various solvents, making it a potential candidate for use in the production of polymer films and coatings.
In electronics, 3-Phenyl-2-thien-2-ylacrylic acid has been studied for its potential applications as an organic semiconductor. 3-Phenyl-2-thien-2-ylacrylic acid has been found to exhibit good charge transport properties, making it a potential candidate for use in the production of organic electronic devices, such as organic field-effect transistors and organic photovoltaic cells.
Wirkmechanismus
The mechanism of action of 3-Phenyl-2-thien-2-ylacrylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Phenyl-2-thien-2-ylacrylic acid has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. 3-Phenyl-2-thien-2-ylacrylic acid has also been found to activate the adenosine monophosphate-activated protein kinase pathway, which plays a key role in the regulation of energy metabolism in cells.
Biochemical and Physiological Effects:
3-Phenyl-2-thien-2-ylacrylic acid has been found to exhibit various biochemical and physiological effects in cells and organisms. 3-Phenyl-2-thien-2-ylacrylic acid has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. 3-Phenyl-2-thien-2-ylacrylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. In addition, 3-Phenyl-2-thien-2-ylacrylic acid has been found to exhibit anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Phenyl-2-thien-2-ylacrylic acid in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. Another advantage is its good solubility in various solvents, which makes it easy to handle in lab experiments. However, one limitation of using 3-Phenyl-2-thien-2-ylacrylic acid in lab experiments is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Phenyl-2-thien-2-ylacrylic acid. One direction is the further investigation of its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is the further investigation of its potential applications as a polymer material and organic semiconductor. In addition, the development of new synthesis methods for 3-Phenyl-2-thien-2-ylacrylic acid may lead to the production of more cost-effective and scalable methods for its production.
Synthesemethoden
The synthesis of 3-Phenyl-2-thien-2-ylacrylic acid involves the reaction of 2-thiophenecarboxylic acid with phenylacetylene in the presence of a palladium catalyst. The reaction proceeds through a Heck reaction mechanism, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The resulting product is 3-Phenyl-2-thien-2-ylacrylic acid, which can be purified using various methods, including column chromatography and recrystallization.
Eigenschaften
Produktname |
3-Phenyl-2-thien-2-ylacrylic acid |
|---|---|
Molekularformel |
C13H10O2S |
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
(Z)-3-phenyl-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C13H10O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b11-9+ |
InChI-Schlüssel |
PRFYTLRQUHFIRX-PKNBQFBNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CS2)/C(=O)O |
SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303517.png)
![ethyl {2-[({[5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B303521.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B303522.png)
![N~1~-[4-(aminosulfonyl)phenyl]-2-({5-oxo-1-phenyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B303523.png)
![2-{[5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B303524.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-{[5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B303525.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B303526.png)
![6-Amino-4-(5-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B303527.png)
![Methyl 4-(5-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B303529.png)
![{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile](/img/structure/B303531.png)
![N-(3-cyano-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B303532.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide](/img/structure/B303533.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide](/img/structure/B303535.png)
